molecular formula C10H8O2 B11922578 4-methoxy-1H-inden-1-one

4-methoxy-1H-inden-1-one

Cat. No.: B11922578
M. Wt: 160.17 g/mol
InChI Key: DOXQZSMVNRGYQM-UHFFFAOYSA-N
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Description

4-methoxy-1H-inden-1-one is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methoxyinden-1-one

InChI

InChI=1S/C10H8O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-6H,1H3

InChI Key

DOXQZSMVNRGYQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC2=O

Origin of Product

United States

Foundational & Exploratory

4-methoxy-1-indanone chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the chemical structure, molecular weight, synthesis, and characterization of 4-methoxy-1-indanone .

Executive Summary

4-Methoxy-1-indanone (CAS: 13336-31-7) is a bicyclic aromatic ketone serving as a critical pharmacophore in the synthesis of neuroactive agents, specifically melatonin receptor agonists and acetylcholinesterase (AChE) inhibitors. With a molecular weight of 162.19 g/mol , it is distinguished by the electron-donating methoxy group at the C4 position, which significantly alters the electronic density of the aromatic ring compared to its 5- and 6-methoxy isomers. This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via the dihydrocoumarin route, and spectroscopic signature.

Physicochemical Specifications

PropertyValueNotes
IUPAC Name 4-methoxy-2,3-dihydro-1H-inden-1-one
CAS Number 13336-31-7
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol Exact Mass: 162.068
Melting Point 105–107 °CCrystalline solid (White to off-white)
Boiling Point 115–120 °C@ 0.5 mmHg (High vacuum required)
Solubility DCM, MeOH, DMSOSparingly soluble in water
SMILES COc1cccc2C(=O)CCc12

Structural Analysis & Electronic Effects

The 4-methoxy-1-indanone molecule consists of a benzene ring fused to a cyclopentanone ring. The position of the methoxy group at C4 is sterically and electronically distinct:

  • Steric Environment: The C4-methoxy group is adjacent to the aliphatic bridge (C3), creating a "bay region" effect that can influence the conformation of substituents at C3 during downstream derivatization.

  • Electronic Push-Pull: The carbonyl group at C1 acts as an electron-withdrawing group (EWG), while the methoxy group at C4 is an electron-donating group (EDG).

    • Resonance: The methoxy group increases electron density at the ortho (C5) and para (C7) positions relative to itself.

    • Reactivity: Electrophilic aromatic substitution (e.g., nitration) typically occurs at C5 or C7, driven by the directing effects of the methoxy group.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional regions.

G Struct 4-Methoxy-1-Indanone (C10H10O2) Core Indanone Core (Bicyclic System) Struct->Core Func1 C1 Carbonyl (C=O) (Electrophile) Core->Func1 Position 1 Func2 C4 Methoxy (-OCH3) (Electron Donor) Core->Func2 Position 4 Site Reactive Sites (C2: Enolization C5/C7: Electrophilic Attack) Core->Site Chemical Reactivity

Figure 1: Structural decomposition of 4-methoxy-1-indanone highlighting functional reactivity centers.

Synthesis Protocol

While various routes exist (e.g., Friedel-Crafts cyclization of phenylpropanoic acids), the Dihydrocoumarin Route is preferred for high regioselectivity, avoiding the mixture of isomers often seen in direct cyclization methods.

Synthetic Pathway[3][5][6][7][8][9]
  • Precursor Synthesis: Fries rearrangement of dihydrocoumarin yields 4-hydroxy-1-indanone.

  • Methylation (Target Step): O-Methylation of 4-hydroxy-1-indanone yields 4-methoxy-1-indanone.

Detailed Protocol: Methylation of 4-Hydroxy-1-Indanone

This protocol describes the final step to generate the target compound with high purity.

Reagents:

  • 4-Hydroxy-1-indanone (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-hydroxy-1-indanone and anhydrous K₂CO₃. Purge with nitrogen.

  • Solvation: Add DMF (approx. 10 volumes) and stir to create a suspension. Cool the mixture to 0 °C in an ice bath.

  • Addition: Add Methyl Iodide dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for disappearance of the starting phenol.

  • Workup:

    • Dilute the reaction mixture with water (precipitate may form).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash the organic layer with 2% aqueous NaOH (to remove unreacted starting phenol) followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residue from hot Methanol (MeOH) to obtain white crystals.

Synthesis Workflow Diagram

Synthesis Start Dihydrocoumarin Inter 4-Hydroxy-1-Indanone Start->Inter Rearrangement Target 4-Methoxy-1-Indanone (Final Product) Inter->Target O-Methylation Reagents Reagents: AlCl3, NaCl (Fries Rearrangement) then PPA (Cyclization) Reagents->Inter MethStep Methylation: MeI, K2CO3, DMF 0°C to RT, 24h MethStep->Target

Figure 2: Synthetic lineage from dihydrocoumarin to 4-methoxy-1-indanone.

Analytical Characterization

Trustworthy identification relies on the distinct NMR splitting patterns of the indanone ring and the methoxy singlet.

Proton NMR (¹H NMR) Profile

Solvent: CDCl₃, 300/400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
3.89 Singlet (s)3H-OCH₃Characteristic methoxy peak.
3.05 Triplet (t)2HC3-H₂Benzylic protons; deshielded by aromatic ring.
2.68 Triplet (t)2HC2-H₂Alpha-carbonyl protons.
7.00 – 7.10 Multiplet (m)1HC5-HOrtho to methoxy (shielded).
7.35 Triplet (t)1HC6-HMeta to methoxy and carbonyl.
7.55 Doublet (d)1HC7-HOrtho to carbonyl (deshielded).
Mass Spectrometry (MS)
  • Method: GC-MS (EI, 70 eV)

  • Molecular Ion (M+): m/z 162[2]

  • Base Peak: m/z 133/134 (Loss of CO or ethylene fragment typical of indanones).

Infrared Spectroscopy (IR)[4]
  • C=O Stretch: ~1700–1710 cm⁻¹ (Conjugated ketone).

  • C-O Stretch: ~1250 cm⁻¹ (Aryl alkyl ether).

Applications in Drug Discovery

4-Methoxy-1-indanone is a versatile scaffold ("privileged structure") in medicinal chemistry.

  • Melatonin Receptor Agonists: The indane core mimics the indole ring of melatonin. Derivatives are explored for treating sleep disorders (insomnia) and circadian rhythm disruptions.

  • Cholinesterase Inhibitors: Used as a precursor for benzo-fused indolizidines and other polycyclic amines that inhibit Acetylcholinesterase (AChE), offering potential therapies for Alzheimer's disease.

  • Antimalarial Agents: Serves as a starting material for quinoline derivatives (e.g., E-2-chloro-8-methyl-3-[(4′-methoxy-1′-indanoyl)-2′-methyliden]-quinoline) which inhibit hemozoin formation in Plasmodium falciparum.

References

  • Sigma-Aldrich. (n.d.). 4-Methoxy-1-indanone Product Specification. Retrieved from

  • PubChem. (2023). 4-Hydroxy-1-indanone Compound Summary. National Library of Medicine. Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from

  • ChemicalBook. (n.d.). 5-Methoxy-1-indanone NMR Spectrum (Comparative Reference). Retrieved from

  • BenchChem. (2025). Spectroscopic Profile of Indanones: A Technical Guide. Retrieved from

Sources

An In-depth Technical Guide to Differentiating 4-methoxy-1-indanone and 5-methoxy-1-indanone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and organic synthesis, positional isomers can exhibit vastly different biological activities and chemical behaviors. A nuanced understanding of their distinct characteristics is paramount for their effective utilization. This guide provides a comprehensive technical comparison of 4-methoxy-1-indanone and 5-methoxy-1-indanone, two key intermediates in the synthesis of a variety of bioactive molecules. We will delve into their structural, spectroscopic, and chemical distinctions, offering field-proven insights and detailed methodologies for their unambiguous differentiation.

Foundational Physicochemical Properties: A Tale of Two Isomers

At first glance, 4-methoxy-1-indanone and 5-methoxy-1-indanone share the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.19 g/mol ).[1][2] However, the seemingly subtle shift in the position of the methoxy group on the aromatic ring gives rise to distinct physicochemical properties that influence their handling, reactivity, and biological interactions.

Property4-methoxy-1-indanone5-methoxy-1-indanone
CAS Number 13336-31-7[3]5111-70-6[4]
Appearance White to off-white crystalline solid[3]Light green-brown solid
Melting Point 105-107 °C107-109 °C
Boiling Point 115-120 °C at 0.5 mmHg150 °C at 2 mmHg
Solubility Sparingly soluble in water[3]Data not readily available

The minor variations in melting and boiling points underscore the importance of precise analytical techniques for their differentiation, as these physical constants alone are insufficient for conclusive identification.

Spectroscopic Fingerprints: The Key to Unambiguous Identification

Spectroscopic analysis provides the most definitive means of distinguishing between these two isomers. The electronic environment of each atom is uniquely influenced by the position of the methoxy group, resulting in distinct spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed roadmap of the molecular structure.

The ¹H NMR spectra of both compounds show characteristic signals for the methoxy group protons, the aliphatic protons of the five-membered ring, and the aromatic protons. The key differentiators lie in the chemical shifts and splitting patterns of the aromatic protons.

  • 4-methoxy-1-indanone: The methoxy group at the C4 position exerts a strong shielding effect on the ortho-proton (H5) and a weaker shielding effect on the para-proton (H7). The H7 proton is also deshielded by the carbonyl group. This results in a more complex and spread-out aromatic region compared to its isomer.

  • 5-methoxy-1-indanone: The methoxy group at the C5 position creates a plane of symmetry through the C2-C5 axis, simplifying the aromatic region. The H4 and H6 protons are chemically equivalent, as are the H2 and H3 protons. This leads to fewer and more distinct signals in the aromatic region.

Proton Assignment 4-methoxy-1-indanone (Predicted δ, ppm) 5-methoxy-1-indanone (DMSO-d₆, δ, ppm)
-OCH₃ ~3.9 (s, 3H)3.86 (s, 3H)
H2 ~2.6 (t, 2H)2.58 (t, 2H)
H3 ~3.0 (t, 2H)3.04 (t, 2H)
Aromatic H ~6.8-7.6 (m, 3H)6.96 (dd, 1H), 7.08 (d, 1H), 7.56 (d, 1H)

Experimental Protocol for ¹H NMR Spectroscopy [5]

  • Sample Preparation: Dissolve 10-15 mg of the indanone isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: A Clear Distinction

The ¹³C NMR spectra provide complementary and often more decisive information for distinguishing between the two isomers. The chemical shift of the methoxy carbon and the aromatic carbons are particularly diagnostic.

  • 4-methoxy-1-indanone: The methoxy group is ortho to one of the bridgehead carbons (C7a) and meta to the other (C3a).

  • 5-methoxy-1-indanone: The methoxy group is para to one bridgehead carbon (C7a) and meta to the other (C3a).

The chemical shift of a methoxy group on a benzene ring is typically around 55-62 ppm.[6][7] The precise chemical shift can be influenced by the electronic effects of other substituents.

Carbon Assignment 4-methoxy-1-indanone (Predicted δ, ppm) 5-methoxy-1-indanone (Predicted δ, ppm)
C=O (C1) ~205~206
Aliphatic (C2, C3) ~25-35~25-35
-OCH₃ ~55-56~55-56
Aromatic Carbons ~110-160~110-165

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 45-90°, a larger spectral width than for ¹H NMR, and a relaxation delay of 2-10 seconds.

  • Data Processing:

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Both isomers will exhibit strong absorptions characteristic of an aromatic ketone and a methoxy group.

  • C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹.

  • C-O-C Stretch (Aryl Ether): A strong absorption band in the region of 1200-1275 cm⁻¹ (asymmetrical stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetrical stretch).

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 680-900 cm⁻¹ region can sometimes be used to infer the substitution pattern of the aromatic ring.

While the major absorption bands will be similar, subtle differences in the fingerprint region (<1500 cm⁻¹) can be used for differentiation when comparing the spectra to known standards.[8]

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy [5]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both 4-methoxy-1-indanone and 5-methoxy-1-indanone will show a molecular ion peak (M⁺) at m/z = 162. However, the relative abundances of the fragment ions may differ due to the influence of the methoxy group's position on bond stabilities.

Common fragmentation pathways for indanones include:

  • Loss of CO: [M - 28]⁺

  • Loss of CH₃: [M - 15]⁺

  • Loss of OCH₃: [M - 31]⁺

  • Loss of CH₂O: [M - 30]⁺ (via rearrangement)

The relative intensities of these fragment ions can provide clues to the isomer's identity, although differentiation based on mass spectrometry alone can be challenging without reference spectra.[9]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) [5]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the indanone isomer in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a temperature that ensures good separation from the solvent and ramp up to a final temperature that allows for elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to above the molecular weight (e.g., 200).

  • Data Analysis: Identify the chromatographic peak corresponding to the indanone and analyze the associated mass spectrum for the molecular ion and fragmentation pattern.

Synthesis Strategies: Navigating the Path to Positional Control

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure regiochemical control. The most common approaches involve intramolecular Friedel-Crafts reactions or Nazarov cyclizations.[10][11]

Synthesis of 4-methoxy-1-indanone

A common route to 4-methoxy-1-indanone involves the cyclization of a suitably substituted propanoic acid derivative.

Synthesis of 4-methoxy-1-indanone cluster_0 Friedel-Crafts Acylation Approach 3-(2-methoxyphenyl)propanoic_acid 3-(2-methoxyphenyl)propanoic acid acyl_chloride 3-(2-methoxyphenyl)propanoyl chloride 3-(2-methoxyphenyl)propanoic_acid->acyl_chloride   SOCl2 SOCl2 or (COCl)2 4_methoxy_1_indanone 4-methoxy-1-indanone acyl_chloride->4_methoxy_1_indanone   AlCl3 AlCl3

Figure 1: Synthetic scheme for 4-methoxy-1-indanone.

Experimental Protocol for the Synthesis of 4-methoxy-1-indanone (Illustrative)

  • Acid Chloride Formation: To a solution of 3-(2-methoxyphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent. Cool the suspension to 0 °C and add the previously prepared acid chloride solution dropwise.[12]

  • Workup: After the reaction is complete, carefully quench the reaction mixture with ice-water. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of 5-methoxy-1-indanone

The synthesis of 5-methoxy-1-indanone typically starts with a meta-substituted benzene derivative.

Synthesis of 5-methoxy-1-indanone cluster_1 Friedel-Crafts Alkylation/Acylation Approach 3-(3-methoxyphenyl)propanoic_acid 3-(3-methoxyphenyl)propanoic acid 5_methoxy_1_indanone 5-methoxy-1-indanone 3-(3-methoxyphenyl)propanoic_acid->5_methoxy_1_indanone   PPA Polyphosphoric acid (PPA)

Figure 2: Synthetic scheme for 5-methoxy-1-indanone.

Experimental Protocol for the Synthesis of 5-methoxy-1-indanone (Illustrative)

  • Cyclization: Add 3-(3-methoxyphenyl)propanoic acid to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C).

  • Workup: After the reaction is complete, cool the mixture and pour it onto ice. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, followed by water and brine. Dry the organic layer and concentrate it. Purify the crude product by recrystallization or column chromatography.

Reactivity: The Influence of the Methoxy Group's Position

The electronic nature of the methoxy group (-OCH₃) is dual: it is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect is generally dominant. The position of this group significantly impacts the reactivity of both the aromatic ring and the enolizable protons alpha to the carbonyl group.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group.

  • 4-methoxy-1-indanone: The C4-methoxy group strongly activates the C5 position (ortho) and the C7 position (para). Electrophilic substitution, such as nitration, is expected to occur preferentially at these positions.

  • 5-methoxy-1-indanone: The C5-methoxy group activates the C4 and C6 positions (both ortho). Due to steric hindrance from the fused ring system, substitution at the C6 position is generally favored.

Acidity of α-Protons and Enolate Formation

The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. The stability of the resulting enolate can be influenced by the electronics of the aromatic ring. While the methoxy group's effect on the acidity of the α-protons is less pronounced than its effect on the aromatic ring, the overall electron density of the bicyclic system can play a role in the kinetics and thermodynamics of enolate formation.

Applications in Research and Drug Development

Both 4-methoxy-1-indanone and 5-methoxy-1-indanone serve as valuable building blocks in the synthesis of pharmacologically active compounds.

  • 4-methoxy-1-indanone: This isomer is a well-established intermediate in the synthesis of various psychoactive compounds and analgesics.[3] It is also used as a starting material for more complex heterocyclic systems.

  • 5-methoxy-1-indanone: This isomer is utilized as a biochemical reagent in life science research. Its applications in drug discovery are also emerging, particularly in the development of novel therapeutic agents.

Conclusion

The differentiation of 4-methoxy-1-indanone and 5-methoxy-1-indanone is a critical task in synthetic and medicinal chemistry. While their physical properties are similar, a comprehensive analysis of their spectroscopic data, particularly ¹H and ¹³C NMR, provides an unambiguous means of identification. Understanding the distinct synthetic pathways required for their preparation and the influence of the methoxy group's position on their reactivity allows for their targeted use in the development of novel chemical entities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle, characterize, and utilize these important chemical intermediates.

References

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Molbase. (n.d.). 4-METHOXY-1-INDANONE 13336-31-7 wiki. Retrieved from [Link]

  • MDPI. (2022). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules, 27(19), 6296.
  • PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115.
  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry - Interpretation Made Easy!. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-methoxy-1-indanone. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

A Technical Guide to 4-Methoxy-1H-inden-1-one: Physicochemical Properties and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-inden-1-one is a valuable chemical intermediate, belonging to the indanone class of compounds. The indanone scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] The presence of the methoxy group at the 4-position of the indanone core can significantly influence the molecule's electronic properties and biological activity, making it a key building block in medicinal chemistry and drug discovery programs. This technical guide provides an in-depth overview of the physicochemical properties of 4-methoxy-1H-inden-1-one, a detailed and rationalized synthetic protocol, and expected characterization data to ensure scientific integrity and reproducibility.

Physicochemical Properties

4-Methoxy-1H-inden-1-one is typically encountered as an off-white to light yellow crystalline solid.[2] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Melting Point 104-107 °C[2]
Physical Appearance Off-white to light yellow solid[2]
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol

Synthesis of 4-Methoxy-1H-inden-1-one

The synthesis of 4-methoxy-1H-inden-1-one is reliably achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the hydroxyl group of 4-hydroxy-1-indanone is deprotonated to form a phenoxide, which then acts as a nucleophile to attack methyl iodide, yielding the desired methoxy ether.

Chemical Structure

Caption: Chemical Structure of 4-Methoxy-1H-inden-1-one.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 4-methoxy-1H-inden-1-one.

Materials:

  • 4-hydroxy-1-indanone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Methylene chloride (CH₂Cl₂)

  • 2% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (CH₃OH)

Procedure:

  • To a stirred mixture of 4-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in dimethylformamide (DMF, approx. 10 mL per gram of 4-hydroxy-1-indanone), cooled to 0 °C under a nitrogen atmosphere, add methyl iodide (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Partition the reaction mixture between methylene chloride and water.

  • Separate the organic layer and wash it sequentially with water and 2% aqueous NaOH.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Dissolve the resulting residue in a minimal amount of hot methanol.

  • Allow the solution to cool, which will induce the precipitation of the product.

  • Filter the precipitate and recrystallize from methanol to yield pure 4-methoxy-1H-inden-1-one as a solid.

Rationale Behind Experimental Choices
  • Potassium Carbonate (K₂CO₃): This is a mild base used to deprotonate the phenolic hydroxyl group of 4-hydroxy-1-indanone to form the more nucleophilic phenoxide. Its use is advantageous as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction forward without causing unwanted side reactions.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the Sₙ2 reaction. DMF effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the rate of reaction with methyl iodide.

  • Nitrogen Atmosphere: This inert atmosphere prevents potential oxidation of the starting material or product and excludes moisture, which could react with the base.

  • Aqueous NaOH Wash: This step is crucial for removing any unreacted 4-hydroxy-1-indanone from the organic layer by converting it to its water-soluble sodium salt.

  • Recrystallization from Methanol: This is a standard purification technique. 4-methoxy-1H-inden-1-one has a higher solubility in hot methanol and lower solubility in cold methanol, allowing for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.

Synthesis Workflow

Figure 2: Synthesis Workflow for 4-Methoxy-1H-inden-1-one start Start: 4-hydroxy-1-indanone reaction Reaction with CH3I, K2CO3 in DMF start->reaction Step 1 workup Aqueous Workup (CH2Cl2/H2O) reaction->workup Step 2 extraction Separation and Washing workup->extraction Step 3 drying Drying (Na2SO4) and Concentration extraction->drying Step 4 purification Recrystallization from Methanol drying->purification Step 5 product Product: 4-Methoxy-1H-inden-1-one purification->product Step 6

Caption: Synthesis Workflow for 4-Methoxy-1H-inden-1-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-methoxy-1H-inden-1-one, a combination of spectroscopic techniques should be employed. The expected data from these analyses serve as a self-validating system for the described protocol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aromatic Protons (3H): These will appear in the downfield region, typically between δ 7.0-7.8 ppm, as a series of multiplets due to spin-spin coupling.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • Methylene Protons (4H): Two distinct triplets are anticipated for the two methylene groups of the indanone ring, likely in the δ 2.5-3.5 ppm range. The protons on the carbon adjacent to the carbonyl group will be further downfield than those on the carbon adjacent to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing above δ 190 ppm.

  • Aromatic Carbons (6C): A set of signals in the δ 110-160 ppm region. The carbon attached to the methoxy group will be significantly shielded compared to the others.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methylene Carbons (-CH₂-): Two signals in the δ 25-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of an α,β-unsaturated ketone.

  • C-O-C Stretch: An absorption band for the ether linkage should be present around 1250-1000 cm⁻¹.

  • Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹.

Conclusion

This technical guide has detailed the key physicochemical properties of 4-methoxy-1H-inden-1-one and provided a comprehensive, well-rationalized protocol for its synthesis. The inclusion of expected characterization data serves as a benchmark for researchers to verify the successful synthesis and purification of this important chemical intermediate. The versatility of the indanone core structure ensures that 4-methoxy-1H-inden-1-one will continue to be a valuable building block in the development of novel therapeutics and other advanced materials.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4-Methoxy-1-indanone. PrepChem.com. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Navigating the Safety Landscape of 4-Methoxy-1-Indanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity

4-Methoxy-1-indanone is a derivative of 1-indanone, characterized by a methoxy group at the 4-position of the aromatic ring.[1] This substitution influences its physical properties and potential biological activity.

PropertyValueSource
Chemical Name 4-Methoxy-1-indanoneSigma-Aldrich
CAS Number 13336-31-7Sigma-Aldrich[1]
Molecular Formula C₁₀H₁₀O₂Sigma-Aldrich[1]
Molecular Weight 162.19 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderFinetech Industry Limited[1]
Melting Point 105-107 °C (decomposes)Finetech Industry Limited[2]
Boiling Point 115-120 °C at 0.5 mmHgSigma-Aldrich
Flash Point 145.4 ± 18.4 °CFinetech Industry Limited[2]
Density 1.2 ± 0.1 g/cm³Finetech Industry Limited[2]
Solubility Sparingly soluble in water[1]

Hazard Identification and Toxicological Profile

The toxicological data for 4-methoxy-1-indanone is limited.[1] It is generally considered to have low acute toxicity.[1] However, in the absence of comprehensive data, a cautious approach is warranted. The primary hazards are associated with irritation upon contact.[1]

  • Acute Effects: Prolonged exposure may lead to mild irritation of the eyes, skin, and respiratory tract.[1] Ingestion or inhalation of significant quantities could potentially cause gastrointestinal discomfort or central nervous system depression.[1]

  • Chronic Effects: There is no conclusive evidence to classify 4-methoxy-1-indanone as a carcinogen.[1] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Due to the structural similarity to 1-indanone, it is prudent to consider that it may cause eye, skin, and respiratory tract irritation.[3]

First-Aid Measures: A Proactive Response Protocol

In the event of an exposure, immediate and appropriate first aid is crucial. The following protocols are based on best practices for handling similar chemical compounds.[3][4][5]

FirstAidProtocol cluster_Exposure Exposure Event cluster_Response Immediate First-Aid Response cluster_Actions Action Steps Exposure Exposure to 4-Methoxy-1-Indanone Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir RemoveClothing Remove contaminated clothing. SkinContact->RemoveClothing FlushEyes Flush eyes with plenty of water for at least 15 minutes, lifting eyelids. EyeContact->FlushEyes RinseMouth Rinse mouth with water. Ingestion->RinseMouth SeekMedicalAid Seek immediate medical attention. MoveToFreshAir->SeekMedicalAid WashSkin Flush skin with plenty of water for at least 15 minutes. RemoveClothing->WashSkin WashSkin->SeekMedicalAid FlushEyes->SeekMedicalAid GiveWater If conscious, give 2-4 cupfuls of milk or water. RinseMouth->GiveWater GiveWater->SeekMedicalAid

Caption: First-aid response workflow for exposure to 4-methoxy-1-indanone.

Inhalation: Remove the individual from the exposure area to fresh air immediately.[3][4] If breathing has stopped, perform artificial respiration.[4] If breathing is difficult, qualified personnel may administer oxygen.[3][4] Seek immediate medical attention.[3]

Skin Contact: Promptly remove any contaminated clothing.[3][5] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.[6]

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[3]

Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Handling and Storage: Proactive Safety Measures

Proper handling and storage are fundamental to minimizing exposure risks.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid the formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][10]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Keep away from heat, sparks, and open flames.[9]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[1][3]

  • It is recommended to store at temperatures below 25°C.[1]

Accidental Release and Fire-Fighting Measures

Accidental Release: In the event of a spill, follow these steps:

  • Ensure adequate ventilation.[3]

  • Wear appropriate personal protective equipment.[3]

  • For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[3]

  • For larger spills, prevent further leakage if it is safe to do so.[9] Contain the spill and collect the material using an inert absorbent.[9]

  • Clean the spill area thoroughly.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10]

  • Specific Hazards: During a fire, irritating and toxic gases, such as carbon monoxide and carbon dioxide, may be generated through thermal decomposition.[3][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Personal Protective Equipment (PPE): The Last Line of Defense

A robust PPE strategy is essential when handling 4-methoxy-1-indanone.

PPE_Hierarchy cluster_Controls Hierarchy of Controls cluster_PPE_Details Required PPE Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE EyeProtection Eye Protection (Safety Goggles/Glasses) HandProtection Hand Protection (Chemical-Resistant Gloves) BodyProtection Body Protection (Lab Coat) RespiratoryProtection Respiratory Protection (NIOSH-approved respirator if ventilation is inadequate)

Caption: Hierarchy of controls and recommended personal protective equipment.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

  • Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[3][10] A lab coat or other protective clothing should be worn.[3][10]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH/MSHA-approved respirator.[3]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been reported.

  • Chemical Stability: The compound is stable under normal temperatures and pressures.[3]

  • Conditions to Avoid: Avoid exposure to incompatible materials and strong oxidants.[3]

  • Incompatible Materials: Strong oxidizing agents.[3][10]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3][10]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper classification and disposal method. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to Safety

While 4-methoxy-1-indanone is a valuable compound in research and development, the limited availability of comprehensive safety data necessitates a cautious and informed approach. By understanding its known properties, leveraging data from structurally similar compounds, and adhering to rigorous safety protocols, researchers can handle this chemical responsibly and minimize potential risks. This commitment to safety is not merely a procedural obligation but a cornerstone of scientific integrity and excellence.

References

  • Material Safety Data Sheet - 1-Indanone, 99+%. (n.d.). Cole-Parmer. Retrieved February 8, 2024, from [Link]

  • Safety Data Sheets for hazardous chemicals. (n.d.). GSA. Retrieved February 8, 2024, from [Link]

  • Synthesis of 4-Methoxy-1-indanone. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

  • 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved February 8, 2024, from [Link]

  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 8, 2024, from [Link]

Sources

4-Methoxy-1-Indanone: A Linchpin Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 4-methoxy-1-indanone, a key pharmaceutical intermediate, focusing on its synthesis, characterization, and critical role in the creation of high-value therapeutics. The information presented herein is curated to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Executive Summary

4-Methoxy-1-indanone is a versatile bicyclic aromatic ketone that serves as a pivotal building block in the synthesis of a range of pharmaceutical compounds.[1][2] Its rigid scaffold and functional handles make it an ideal starting material for creating complex molecular architectures. This guide will explore two primary, industrially relevant synthetic routes to 4-methoxy-1-indanone, detail its analytical characterization, and provide in-depth examples of its application in the synthesis of prominent drugs, including the Alzheimer's treatment, Donepezil, and selective estrogen receptor modulators (SERMs).

Synthesis of 4-Methoxy-1-Indanone: A Tale of Two Pathways

The efficient synthesis of 4-methoxy-1-indanone is paramount for its cost-effective use in drug development. Two principal methods dominate the landscape: the intramolecular Friedel-Crafts cyclization of a substituted propanoic acid and the direct methylation of a hydroxy-indanone precursor.

Pathway A: Intramolecular Friedel-Crafts Cyclization

This classic and robust method involves the acid-catalyzed cyclization of 3-(3-methoxyphenyl)propanoic acid.[3] The reaction proceeds via the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation due to its strong dehydrating and acidic properties.[3]

Reaction Mechanism: Friedel-Crafts Cyclization

sub 3-(3-methoxyphenyl)propanoic acid int1 Acylium Ion Intermediate sub->int1 Protonation & Dehydration cat Polyphosphoric Acid (PPA) prod 4-Methoxy-1-indanone int1->prod Intramolecular Electrophilic Aromatic Substitution

Caption: Intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid.

Experimental Protocol: Synthesis of 4-Methoxy-1-indanone via Friedel-Crafts Cyclization

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, place 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with water, 5% sodium bicarbonate solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[4]

Causality Behind Experimental Choices: The use of PPA provides a strongly acidic and dehydrating medium necessary for the formation of the acylium ion intermediate. The reaction is performed under a nitrogen atmosphere to prevent the uptake of moisture, which can quench the catalyst. The work-up with ice hydrolyzes the PPA and precipitates the product. The washing steps are crucial to remove any remaining acid and other impurities.

Pathway B: Methylation of 4-Hydroxy-1-indanone

An alternative route involves the Williamson ether synthesis, starting from the more readily available 4-hydroxy-1-indanone.[1] This method is particularly useful if the hydroxy precursor is commercially accessible or can be synthesized efficiently.

Reaction Mechanism: Williamson Ether Synthesis

sub 4-Hydroxy-1-indanone alkoxide Potassium Phenoxide Intermediate sub->alkoxide Deprotonation base K₂CO₃ methylating Methyl Iodide (CH₃I) methylating->alkoxide prod 4-Methoxy-1-indanone alkoxide->prod SN2 Attack

Caption: Williamson ether synthesis of 4-methoxy-1-indanone.

Experimental Protocol: Synthesis of 4-Methoxy-1-indanone via Methylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous dimethylformamide (DMF).[1]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[1]

  • Methylating Agent Addition: Add methyl iodide (1.1 eq) dropwise to the stirred mixture.[1]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 24 hours.[1]

  • Work-up: Partition the reaction mixture between methylene chloride and water.[1]

  • Washing: Wash the organic layer with water and a 2% aqueous sodium hydroxide solution.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purification: Dissolve the residue in hot methanol and allow it to cool to induce precipitation. Filter the solid and recrystallize from methanol to yield pure 4-methoxy-1-indanone.[1]

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material (4-hydroxy-1-indanone) and the appearance of the less polar product (4-methoxy-1-indanone). The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-methoxy-1-indanone.

Property Value Reference
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.19 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 105-107 °C[2]
Boiling Point 115-120 °C at 0.5 mmHg[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the indanone ring. The aromatic protons will appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet at approximately δ 3.9 ppm. The two methylene groups will each appear as a triplet at around δ 2.7 and δ 3.1 ppm.[7]

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will be observed downfield, typically around δ 205 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear at approximately δ 55 ppm, and the two methylene carbons will be seen at around δ 25 and δ 36 ppm.[7]

  • Infrared (FTIR): The IR spectrum will show a strong absorption band for the carbonyl group (C=O) at approximately 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group will appear in the region of 1250-1050 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of 4-methoxy-1-indanone.

Experimental Protocol: Acquiring Spectroscopic Data

  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[8] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • FTIR Spectroscopy: Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer and acquire the spectrum.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) and analyze using a mass spectrometer, typically with an electron ionization (EI) source.[8]

Applications in Pharmaceutical Synthesis

The utility of 4-methoxy-1-indanone as a pharmaceutical intermediate is best illustrated by its role in the synthesis of complex drug molecules.

Keystone in the Synthesis of Donepezil

Donepezil is a cornerstone medication for the palliative treatment of Alzheimer's disease.[9] The synthesis of a key precursor to Donepezil often begins with an aldol condensation between an indanone derivative and an appropriate aldehyde.[9] In a similar fashion, 4-methoxy-1-indanone can be envisioned to react with pyridine-4-carboxaldehyde in the presence of a base to form an α,β-unsaturated ketone intermediate.

Reaction Pathway: Synthesis of a Donepezil Precursor

start1 4-Methoxy-1-indanone intermediate α,β-Unsaturated Ketone (Donepezil Precursor) start1->intermediate start2 Pyridine-4-carboxaldehyde start2->intermediate base Base (e.g., NaOH)

Caption: Aldol condensation to form a Donepezil precursor.

This intermediate can then be further elaborated through a series of reduction and N-alkylation steps to yield the final Donepezil molecule. The methoxy group on the indanone core is a crucial feature of the final drug, highlighting the importance of 4-methoxy-1-indanone as a starting material.

A Building Block for Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that have tissue-selective estrogenic and anti-estrogenic effects.[10] Raloxifene is a prominent SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[11] The core structure of some SERMs contains a substituted indene or dihydronaphthalene system, which can be accessed from indanone precursors. The synthesis of certain raloxifene analogues involves the use of a methoxy-substituted indanone derivative, demonstrating the potential of 4-methoxy-1-indanone in this therapeutic area.[12]

Troubleshooting and Expert Insights

The synthesis of 4-methoxy-1-indanone, particularly via the Friedel-Crafts route, can present challenges. Below is a guide to common issues and their remedies.

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor the reaction by TLC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature incrementally.
Deactivated catalystUse a fresh batch of high-purity PPA or another suitable Lewis acid. Ensure all glassware is dry and the reaction is run under anhydrous conditions.
Formation of Byproducts Intermolecular acylationMaintain a high dilution of the starting material to favor the intramolecular reaction.
Regioisomer formationWhile less common with the methoxy group at the 3-position of the propanoic acid, careful purification by column chromatography may be necessary to separate any undesired isomers.
Difficult Purification Oily productIf recrystallization yields an oil, try different solvent systems or switch to column chromatography for purification.

Conclusion

4-Methoxy-1-indanone is a demonstrably valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis, coupled with its inherent structural features, makes it an attractive starting point for the development of a variety of therapeutic agents. This guide has provided a detailed look into its synthesis, characterization, and key applications, offering a solid foundation for scientists and researchers working at the forefront of drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

  • Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth., 89, 115-125. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 1-indanones. (U.S. Patent No. 6,548,710 B2).
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Preprints.org. (2023). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints, 2023040842. Retrieved from [Link]

  • MDPI. (2023). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molbank, 2023(3), M1688. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • NIH. (2021). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Beilstein J. Org. Chem., 17, 1989–1995. Retrieved from [Link]

  • SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Rasayan J. Chem., 10(3), 834-839. Retrieved from [Link]

  • ResearchGate. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(10), 2656. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • PubMed. (2004). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. J. Biol. Chem., 279(15), 15038-15045. Retrieved from [Link]

  • PubMed Central. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(8), 14561–14587. Retrieved from [Link]

  • Beilstein Archives. (2019). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]

  • YouTube. (2020). 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN | IIT ADVANCED | BY TEAM COMPETISHUN. Retrieved from [Link]

  • ScienceDirect. (2011). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Tetrahedron Letters, 52(43), 5644-5647. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Selective estrogen receptor modulator – Knowledge and References. Drug Metabolism Reviews, 55(2), 119-135. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). DESIGN, SYNTHESIS AND ESTROGEN RECEPTOR MODULATION ACTIVITY OF MODIFIED RALOXIFENE ANALOGUES. WJPPS, 5(7), 1649-1663. Retrieved from [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints, 2023101889. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results for "intramolecular Friedel-Crafts cyclization". Retrieved from [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

  • Dovepress. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. International Journal of Women's Health, 6, 747–755. Retrieved from [Link]

  • ScholarWorks@GVSU. (2018). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Tetrahedron, 74(38), 5365-5373. Retrieved from [Link]

  • GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2014). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

Sources

Methodological & Application

Precision Synthesis of 4-Methoxy-1-Indanone: A Scalable O-Methylation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Methoxy-1-indanone (CAS: 13336-31-7) is a pivotal bicyclic scaffold in medicinal chemistry, serving as a precursor for donepezil-class acetylcholinesterase inhibitors and melatonin receptor ligands. Its synthesis from 4-hydroxy-1-indanone represents a classic Williamson ether synthesis, yet it presents specific challenges regarding regioselectivity and purification in scale-up scenarios.

This application note defines a high-fidelity protocol for the O-methylation of 4-hydroxy-1-indanone. Unlike generic methylation procedures, this method utilizes a Potassium Carbonate (


) / Methyl Iodide (MeI)  system in Dimethylformamide (DMF) . This combination is selected over Dimethyl Sulfate (DMS) to maximize safety and yield while minimizing C-alkylation byproducts common in enolizable ketone systems.
Mechanistic Rationale

The reaction proceeds via an


 mechanism. The phenolic proton (

) is deprotonated by the mild base

to form a phenoxide anion. This nucleophile attacks the electrophilic methyl group of MeI.
  • Why

    
    ?  Stronger bases (e.g., NaH) increase the risk of deprotonating the 
    
    
    
    -carbon (position 2), leading to unwanted C-methylation.
    
    
    is sufficiently basic to deprotonate the phenol but kinetically slow to deprotonate the ketone
    
    
    -position.
  • Why DMF? A polar aprotic solvent solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, significantly accelerating the rate-determining step.

Reaction Pathway & Workflow Visualization

Figure 1: Mechanistic Pathway

ReactionMechanism SM 4-Hydroxy-1-Indanone (Substrate) Inter Phenoxide Anion (Intermediate) SM->Inter Deprotonation (-KHCO3) Base K2CO3 (Base) Base->Inter Prod 4-Methoxy-1-Indanone (Product) Inter->Prod SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Prod -KI

Caption: Stepwise conversion of 4-hydroxy-1-indanone to 4-methoxy-1-indanone via phenoxide generation and nucleophilic substitution.

Experimental Protocol: The "Golden Standard"

This protocol is scaled for 15.0 g of starting material but is linear up to 150 g.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
4-Hydroxy-1-indanone 148.161.015.0 gSubstrate
Methyl Iodide (MeI) 141.941.59.5 mL (21.5 g)Methylating Agent
Potassium Carbonate 138.212.028.0 gBase (Anhydrous)
DMF --150 mLSolvent
Methanol --~100 mLRecrystallization
Step-by-Step Methodology
Phase 1: Reaction Setup
  • System Prep: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Charging: Add 15.0 g of 4-hydroxy-1-indanone and 28.0 g of anhydrous

    
      to the flask.
    
  • Solvation: Add 150 mL of DMF . Stir vigorously at room temperature (RT) for 15 minutes to ensure a homogenous suspension of the base. The solution may turn dark, indicating phenoxide formation.

  • Cooling: Submerge the flask in an ice-water bath to cool the internal temperature to 0–5 °C . Critical: This controls the exotherm upon MeI addition.

Phase 2: Methylation
  • Addition: Charge the addition funnel with 9.5 mL of Methyl Iodide . Add dropwise over 20–30 minutes .

    • Safety Note: MeI is a volatile carcinogen. Perform all operations in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 18–24 hours .

  • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
Phase 3: Workup & Purification[6][9]
  • Quench: Pour the reaction mixture into 500 mL of ice-cold water . A precipitate may form.[1]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
    • Note: DMF partitions into the aqueous phase, but residual DMF can remain in DCM.

  • Washing: Wash the combined organic layers with:

    • 
       Water (to remove bulk DMF).
      
    • 
      2% NaOH solution  (Critical: Removes unreacted phenolic starting material).
      
    • 
       Brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude solid.
    
  • Crystallization: Dissolve the crude solid in a minimum amount of boiling Methanol . Allow to cool slowly to RT, then to 4°C. Filter the off-white crystals.

Figure 2: Workup Logic Flow

WorkupFlow RxnMix Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water RxnMix->Quench Extract Extract with DCM Quench->Extract AqLayer Aqueous Layer (DMF, Salts) Extract->AqLayer Discard OrgLayer Organic Layer (DCM, Product, Impurities) Extract->OrgLayer WashNaOH Wash with 2% NaOH OrgLayer->WashNaOH Removes unreacted Phenol WashBrine Wash with Brine & Dry WashNaOH->WashBrine Cryst Recrystallize from MeOH WashBrine->Cryst Final Purification

Caption: Purification strategy emphasizing the removal of DMF and unreacted phenolic starting material.

Quality Control & Characterization

Expected Yield: 85–92% Appearance: White to off-white crystalline solid. Melting Point: 104–106 °C.[1][10]

Spectroscopic Data (Reference Standard)
TechniqueSignal AssignmentInterpretation
1H NMR (400 MHz, DMSO-

)

7.56 (t, 1H, Ar-H)
Aromatic proton (C6)

7.08 (d, 1H, Ar-H)
Aromatic proton (C5 or C7)

6.95 (d, 1H, Ar-H)
Aromatic proton (C5 or C7)

3.86 (s, 3H,

)
Diagnostic Methoxy Peak

3.04 (t, 2H,

)
Indanone

-methylene

2.58 (t, 2H,

)
Indanone

-methylene
Mass Spec (EI/ESI)m/z 162.19

Molecular Ion confirms Formula

Troubleshooting & Optimization

Common Pitfalls
  • Low Yield: Often caused by incomplete removal of DMF during workup. Ensure thorough water washes or use an azeotropic removal method (e.g., co-evaporation with toluene) if rotary evaporation is insufficient.

  • Oily Product: If the product does not crystallize, it may contain residual solvent or unreacted MeI. Triturate with cold hexanes to induce crystallization.

  • C-Alkylation: If the reaction temperature exceeds RT or if a stronger base (like NaH) is used, methylation may occur at the C2 position. The

    
     protocol specifically mitigates this.
    
Green Chemistry Alternative

For labs restricting halogenated solvents or DMF:

  • Solvent: Acetone can replace DMF.

  • Adjustment: Reaction time will increase (24–48 hours) due to lower boiling point and lower solubility of carbonate. Reflux conditions (56°C) may be required.

References

  • PrepChem. "Synthesis of 4-Methoxy-1-indanone." PrepChem.com. Accessed October 26, 2023. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis protocols).

Sources

Friedel-Crafts intramolecular acylation to form 4-methoxyindanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 4-Methoxy-1-Indanone via Intramolecular Friedel-Crafts Acylation

Part 1: Core Directive & Executive Summary

The Challenge: The synthesis of 4-methoxy-1-indanone is a classic problem in regioselectivity.[1] The standard precursor, 3-(3-methoxyphenyl)propanoic acid, possesses two nucleophilic sites available for ring closure: the position para to the methoxy group (C6) and the position ortho to the methoxy group (C2).

Under thermodynamic and kinetic control, the Friedel-Crafts acylation heavily favors cyclization at the less hindered C6 position, yielding the 6-methoxy-1-indanone isomer (typically >80% of the product mixture). Accessing the 4-methoxy-1-indanone (formed via C2 closure) requires precise protocol control or downstream purification strategies.[2]

This Guide Provides:

  • Direct Protocol: A scalable Polyphosphoric Acid (PPA) method for cyclization.

  • Regio-Control Strategy: Techniques to maximize the isolation of the difficult 4-methoxy isomer.

  • Self-Validating QC: NMR and HPLC parameters to distinguish the 4-methoxy and 6-methoxy isomers.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Grounding: The Regioselectivity Paradox

The reaction proceeds via an intramolecular electrophilic aromatic substitution (EAS). The carboxylic acid precursor is activated by the acid catalyst (PPA) to form a reactive acylium ion or a mixed anhydride.

  • Pathway A (Major - C6 Closure): Attack occurs para to the methoxy group. This transition state is lower in energy due to minimal steric hindrance and strong resonance stabilization from the methoxy group. Result: 6-Methoxy-1-indanone.

  • Pathway B (Minor - C2 Closure): Attack occurs ortho to the methoxy group. This site is activated by the methoxy group but suffers from significant steric clash between the incoming acyl chain and the methoxy oxygen. Result: 4-Methoxy-1-indanone.[3][4]

To obtain the 4-isomer, the protocol must either accept the low yield and purify, or utilize a blocking group strategy (e.g., bromination at C6) to force cyclization at C2. This note focuses on the direct cyclization with optimized purification.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Catalyst Polyphosphoric Acid (PPA) Acts as both solvent and catalyst. Its high viscosity suppresses intermolecular side reactions (polymerization) better than AlCl₃/DCM.
Temperature 60°C – 75°C Higher temperatures (>90°C) promote polymerization and demethylation (forming 4-hydroxyindanone). Lower temperatures (<50°C) result in incomplete conversion.
Stoichiometry 10-20 wt. equiv. PPA High dilution is critical to favor intramolecular cyclization over intermolecular acylation.
Quenching Ice/Water (<10°C) Exothermic hydrolysis of PPA must be controlled to prevent product degradation.

Part 3: Visualization & Experimental Protocols

Reaction Mechanism Diagram

FriedelCrafts Start 3-(3-Methoxyphenyl) propanoic acid Activation Protonation & Acylium Ion Formation Start->Activation + PPA, Heat Wheland_Major Wheland Intermediate (Para Attack / C6) Activation->Wheland_Major Fast (Sterically Favored) Wheland_Minor Wheland Intermediate (Ortho Attack / C2) Activation->Wheland_Minor Slow (Sterically Hindered) Prod_6 6-Methoxy-1-indanone (Major Product) Wheland_Major->Prod_6 - H+ Prod_4 4-Methoxy-1-indanone (Target Minor Product) Wheland_Minor->Prod_4 - H+

Caption: Divergent pathways in the intramolecular acylation. The steric bulk of the methoxy group hinders the formation of the 4-isomer (green path).

Detailed Protocol: PPA-Mediated Cyclization

Safety Note: Polyphosphoric acid is viscous and corrosive. Wear chemical-resistant gloves and a face shield.

Materials:

  • 3-(3-Methoxyphenyl)propanoic acid (CAS: 10516-71-9)

  • Polyphosphoric Acid (PPA) (83-85% P₂O₅ basis)

  • Ethyl Acetate (EtOAc) & Hexanes (for extraction/purification)[1]

  • Saturated NaHCO₃ solution

Step-by-Step Workflow:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a robust mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge 50 g of PPA .

    • Heat the PPA to 60°C in an oil bath to lower viscosity.

    • Add 5.0 g (27.7 mmol) of 3-(3-methoxyphenyl)propanoic acid in small portions over 10 minutes. Ensure good dispersion.

  • Cyclization:

    • Increase temperature to 70°C and stir for 2 hours .

    • Monitoring: Take a 50 µL aliquot, quench in water/EtOAc, and analyze by TLC (30% EtOAc/Hexane). Starting material (R_f ~0.1) should disappear; two product spots (R_f ~0.5) will appear.

  • Quenching (Critical Step):

    • Cool the reaction mixture to 50°C .

    • Pour the warm syrup slowly onto 200 g of crushed ice with vigorous manual stirring. Caution: Exothermic.

    • Stir the aqueous slurry for 30 minutes until the PPA is fully hydrolyzed and a precipitate/oil separates.

  • Extraction:

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

    • Combine organic layers and wash sequentially with:

      • Water (100 mL)

      • Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted acid.

      • Brine (100 mL)

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification (Isomer Separation):

    • The crude residue is a mixture of 6-methoxy (major) and 4-methoxy (minor).

    • Flash Chromatography:

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Eluent: Gradient 5% to 20% EtOAc in Hexanes.

      • Order of Elution: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to the "ortho effect" and slightly higher polarity interaction with silica, though this can vary by solvent system. Verify fractions by NMR.

    • Recrystallization (Alternative):

      • Dissolve crude in hot MeOH. The 6-methoxy isomer crystallizes more readily. Filter off the 6-methoxy precipitate. The filtrate will be enriched in the 4-methoxy isomer. Concentrate the filtrate and chromatograph for high purity.

Quality Control & Self-Validation

To ensure you have isolated the correct isomer, use Proton NMR (¹H-NMR).

Feature4-Methoxy-1-indanone (Target)6-Methoxy-1-indanone (Byproduct)
Aromatic Pattern 1,2,3-Trisubstituted 1,3,4-Trisubstituted
Proton Signals 3 aromatic protons. Look for a triplet (t, J=8 Hz) for the proton at C6, flanked by two doublets.3 aromatic protons. Look for a doublet (d, J=8 Hz), a doublet (d, J=2 Hz), and a doublet of doublets (dd).
Shift Logic The proton peri to the carbonyl (C7-H) is deshielded (~7.4-7.6 ppm).The proton peri to the carbonyl (C7-H) is deshielded (~7.2-7.4 ppm).

Workflow Diagram:

Workflow Step1 Step 1: Mix Precursor + PPA (60°C) Step2 Step 2: Reaction (70°C, 2 hrs) Step1->Step2 Step3 Step 3: Quench on Ice Step2->Step3 Step4 Step 4: Extraction (EtOAc) & NaHCO3 Wash Step3->Step4 Step5 Step 5: Chromatography (Separation of Isomers) Step4->Step5 Result Pure 4-Methoxy-1-indanone Step5->Result Collect Minor Fraction

Caption: Operational workflow for the synthesis and isolation of 4-methoxy-1-indanone.

References

  • BenchChem. The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Retrieved from

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org.[6][7][8] Synth. 2012 , 89, 115-125. Link

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. 2017 , 13, 1860–1904. Link

  • PrepChem. Synthesis of 4-Methoxy-1-indanone.Link

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.Link

Sources

Application Note: Grignard Addition to 4-Methoxy-1-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic addition of Grignard reagents to 4-methoxy-1-indanone presents a specific set of synthetic challenges distinguishable from simple acyclic ketones. While the 4-methoxy group provides electron density to the aromatic ring, the primary failure mode in this reaction is enolization of the C2-protons, driven by the high basicity of standard Grignard reagents. This results in the recovery of starting material rather than the desired tertiary alcohol.

This guide details an optimized protocol utilizing Organocerium chemistry (the Imamoto method) . By transmetallating the Grignard reagent to a less basic, more oxophilic organocerium species, researchers can suppress enolization and enhance 1,2-addition, typically improving yields from <40% to >85%.

Mechanistic Analysis & Strategic Drivers
2.1 The Enolization Trap

1-Indanones possess acidic


-protons at the C2 position. The 

is lowered by the carbonyl group and the strain of the cyclopentenone ring. Standard Grignard reagents (

) act as hard bases.
  • Path A (Undesired):

    
     deprotonates C2, forming a magnesium enolate. Upon aqueous workup, this reverts to the starting ketone.
    
  • Path B (Desired): Nucleophilic attack at C1.

  • Path C (Dehydration): The resulting tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration to form the corresponding indene.

2.2 The 4-Methoxy Effect

The methoxy group at C4 (peri-position relative to the bridgehead) exerts an electron-donating effect (


). This increases the electron density of the aromatic ring and, through conjugation, slightly reduces the electrophilicity of the C1 carbonyl. This makes the carbonyl less reactive toward nucleophiles, further favoring the kinetic enolization pathway if standard conditions are used.
2.3 The Organocerium Solution

The addition of anhydrous Cerium(III) Chloride (


) generates an organocerium reagent (

).
  • Basicity: Organoceriums are less basic than Grignards, reducing enolization.

  • Oxophilicity: Cerium strongly coordinates the carbonyl oxygen, activating it for attack despite the deactivating 4-OMe group.

ReactionPathways Ketone 4-Methoxy-1-Indanone Enolate Mg-Enolate (Dead End) Ketone->Enolate Standard Grignard (High Basicity) Complex Ce(III) Activated Complex Ketone->Complex + CeCl3 Grignard R-MgBr Enolate->Ketone Aq. Workup Alcohol Tertiary Alcohol (Target) Complex->Alcohol R-CeCl2 Attack Indene Indene (Dehydration Side-Product) Alcohol->Indene Acidic Workup (-H2O)

Figure 1: Competing reaction pathways. The standard Grignard route favors enolization (Red), while Cerium activation favors addition (Green).

Experimental Protocol: Organocerium-Mediated Addition

Target: Synthesis of 1-alkyl-4-methoxy-1-indanol. Scale: 10 mmol basis.

3.1 Reagents & Equipment
ComponentSpecificationRole
4-Methoxy-1-indanone >98% PuritySubstrate
Cerium(III) Chloride Heptahydrate (

)
Lewis Acid Precursor
Grignard Reagent e.g.,

or

in THF
Nucleophile
THF Anhydrous, inhibitor-freeSolvent
Ammonium Chloride Saturated Aqueous SolutionQuench Buffer
3.2 Step-by-Step Methodology

Step 1: Preparation of Anhydrous


 (CRITICAL) 
  • Note: Commercial "anhydrous"

    
     is often wet. It is mandatory to dry the heptahydrate in situ.
    
  • Place 11 mmol (1.1 equiv) of

    
     in a dry 2-neck flask with a stir bar.
    
  • Heat to

    
     under high vacuum (<0.5 mmHg) for 2–3 hours.
    
  • Observation: The solid will bubble/vibrate as water leaves, eventually becoming a fine white powder.

  • Cool to room temperature under Argon.

Step 2: Formation of the Organocerium Reagent

  • Add 20 mL anhydrous THF to the

    
     powder. Stir vigorously for 1 hour at room temperature to form a milky suspension.
    
  • Cool the suspension to

    
    .[1]
    
  • Add the Grignard reagent (11 mmol, 1.1 equiv) dropwise via syringe.

  • Stir for 30 minutes at

    
    . The color often changes to a dark yellow/brown slurry.
    

Step 3: Substrate Addition

  • Dissolve 4-methoxy-1-indanone (10 mmol) in 5 mL anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at

    
    .
    
  • Optimization: For sterically hindered Grignards (e.g., Isopropyl), allow the reaction to warm to Room Temperature (RT) after addition. For Methyl/Phenyl, keep at

    
    .
    
  • Monitor by TLC/HPLC. Reaction is typically complete within 1–2 hours.

Step 4: Quench and Isolation (pH Control)

  • Danger Zone: Do not use

    
     or 
    
    
    
    . The product is a benzylic alcohol and will dehydrate instantly.
  • Quench by adding saturated aqueous

    
     (20 mL) at 
    
    
    
    .
  • Filter the mixture through a Celite pad to remove insoluble cerium salts (which form a sticky emulsion otherwise).

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo at 
    
    
    
    .
Workflow Visualization

ProtocolWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Phase cluster_workup Workup (Critical) CeCl3_Wet CeCl3•7H2O Drying Vac/Heat (140°C) In Situ Drying CeCl3_Wet->Drying CeCl3_Dry Anhydrous CeCl3 (Fine Powder) Drying->CeCl3_Dry Slurry CeCl3 / THF Slurry CeCl3_Dry->Slurry Transmetal Add R-MgX (0°C) Form R-CeCl2 Slurry->Transmetal Addition Add 4-Methoxy-1-Indanone (0°C -> RT) Transmetal->Addition Quench Sat. NH4Cl Quench (No Strong Acid!) Addition->Quench Filter Celite Filtration (Remove Ce salts) Quench->Filter Isolate Isolate Alcohol Filter->Isolate

Figure 2: Experimental workflow emphasizing the in-situ drying of Cerium source and gentle workup.

Troubleshooting & QC Criteria
ObservationRoot CauseCorrective Action
High Recovery of Ketone Enolization occurred.Ensure

was fully dried. Water kills the organocerium and reverts it to a basic Grignard.
Formation of Indene (Olefin) Acidic workup or excessive heat.Use strictly neutral workup (

). Keep rotary evaporator bath

.
Thick Emulsion during Workup Cerium hydroxides precipitating.Do not skip the Celite filtration step. Use a wide sintered glass funnel.
Low Conversion Steric hindrance of 4-OMe.Increase reagent equivalents to 1.5–2.0. Allow reaction to warm to RT.
References
  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[2] Journal of the American Chemical Society, 111(12), 4392–4398.

  • Imamoto, T. "Organocerium reagents.[2] Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, 107(19), 5301–5303.

  • Bustos, G. A., et al. "Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts."[3] Microporous and Mesoporous Materials, 2015.

  • Organic Syntheses. "Acetophenone,

    
    -methoxy-." Org.[4][5][6][7][8] Synth. Coll. Vol. 3, p.562. (Relevant for methoxy-ketone handling). 
    

Sources

Application Note: Chemoselective Deoxygenation of 4-Methoxy-1-indanone to 4-Methoxyindane

[1]

Executive Summary

The reduction of benzylic ketones to their corresponding methylene groups is a pivotal transformation in medicinal chemistry, particularly in the synthesis of indane-based pharmacophores (e.g., melatonin receptor agonists, ramipril intermediates). This application note details the reduction of 4-methoxy-1-indanone to 4-methoxyindane .

While traditional methods like Clemmensen and Wolff-Kishner reductions are effective, they often require harsh conditions that jeopardize sensitive functionalities.[1] This guide prioritizes Ionic Hydrogenation (Silane/Acid) as the "Gold Standard" protocol for laboratory-scale synthesis due to its superior chemoselectivity, mild conditions, and operational safety. The Wolff-Kishner reduction is presented as a robust alternative for cost-sensitive large-scale batch processing.[1]

Chemical Strategy & Mechanistic Insight

The Challenge

The 4-methoxy substituent on the indanone ring acts as an electron-donating group (EDG). While this activates the aromatic ring, it also stabilizes the benzylic carbocation intermediate during reduction.

  • Risk: Standard catalytic hydrogenation (Pd/C, H₂) often stalls at the alcohol stage (1-indanol) or risks reducing the aromatic ring under high pressure.

  • Solution: Ionic hydrogenation utilizes the cooperative action of a Brønsted acid (to protonate the carbonyl) and a hydride source (silane) to sequentially reduce the ketone through a carbocation intermediate.

Primary Method: Ionic Hydrogenation (Et₃SiH / TFA)

This method exploits the stability of the benzylic carbocation. The 4-methoxy group stabilizes the intermediate cation via resonance, facilitating the second hydride transfer.

Mechanism:

  • Protonation: TFA protonates the carbonyl oxygen.[1]

  • Hydride Attack 1: Triethylsilane delivers a hydride, forming the alcohol (4-methoxy-1-indanol).[1]

  • Ionization: Protonation of the alcohol and loss of water generates the benzylic carbocation.

  • Hydride Attack 2: A second equivalent of silane quenches the carbocation, yielding the methylene product.

IonicHydrogenationcluster_0Driving Force: Carbocation StabilizationStart4-Methoxy-1-indanoneInter1Oxonium IonStart->Inter1+ H+ (TFA)Inter24-Methoxy-1-indanolInter1->Inter2+ H- (Et3SiH)Inter3Benzylic Carbocation(Resonance Stabilized)Inter2->Inter3- H2O / + H+End4-MethoxyindaneInter3->End+ H- (Et3SiH)

Figure 1: Stepwise mechanism of Ionic Hydrogenation. The 4-methoxy group is critical in stabilizing the red carbocation node, accelerating the reaction.

Experimental Protocols

Protocol A: Ionic Hydrogenation (Recommended)

Best for: 100 mg to 50 g scale, high purity requirements, mild conditions.

Reagents:

  • Substrate: 4-Methoxy-1-indanone (1.0 equiv)[1]

  • Hydride Source: Triethylsilane (Et₃SiH) (2.5 - 3.0 equiv)[1]

  • Solvent/Catalyst: Trifluoroacetic Acid (TFA) (Excess, typically 5-10 vol equivalents) or TFA/DCM (1:1 mixture).

  • Note: BF₃[1]·OEt₂ can be used as a Lewis acid alternative to TFA if the substrate is acid-sensitive, but TFA is preferred for indanones.

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge 4-methoxy-1-indanone (e.g., 1.62 g, 10 mmol) and dissolve in anhydrous Dichloromethane (DCM) (10 mL).

  • Silane Addition: Add Triethylsilane (4.8 mL, 30 mmol) via syringe. Stir at room temperature for 5 minutes.

  • Acid Addition (Critical): Cool the mixture to 0°C (ice bath). Add Trifluoroacetic Acid (10 mL) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow to stir at room temperature.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (Rf ~0.4) should disappear, replaced by the non-polar indane (Rf ~0.8). Reaction time is typically 2–6 hours.[1]

  • Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ (cold) to neutralize the acid.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (100% Hexanes or Pentane) yields 4-methoxyindane as a clear oil/low-melting solid.[1]

Validation Criteria:

  • ¹H NMR (CDCl₃): Disappearance of the triplet at ~3.0 ppm (C3-H of indanone) and appearance of a quintet at ~2.0 ppm (C2-H of indane). The benzylic protons (C1-H) will appear as a triplet/multiplet around 2.8–2.9 ppm.[1]

Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification)

Best for: >50 g scale, cost-sensitive projects, substrates stable to base/heat.[1]

Reagents:

  • 4-Methoxy-1-indanone (1.0 equiv)[1]

  • Hydrazine Hydrate (80-100%) (3.0 - 5.0 equiv)[1]

  • Potassium Hydroxide (KOH) pellets (4.0 equiv)

  • Solvent: Diethylene Glycol (DEG) (high boiling point solvent)

Procedure:

  • Hydrazone Formation: In a 3-neck flask equipped with a distillation head/condenser, combine ketone (10 mmol), KOH (40 mmol), and hydrazine hydrate (50 mmol) in diethylene glycol (20 mL).

  • Initial Heating: Heat to 100–120°C for 1 hour. The hydrazone forms during this stage.[2][3][4]

  • Distillation: Increase temperature to ~180°C. Water and excess hydrazine will distill off.

  • Decomposition: Once the internal temperature reaches ~200°C, reflux for 3–4 hours. Nitrogen gas evolution will be observed.[1]

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Et₂O or Hexanes.

  • Purification: Standard silica gel chromatography.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two primary methods.

FeatureIonic Hydrogenation (Et₃SiH/TFA)Wolff-Kishner (Huang-Minlon)
Yield High (85-95%)Moderate to High (70-85%)
Chemoselectivity Excellent (Preserves esters, amides)Poor (Hydrolyzes esters/amides)
Temperature 0°C to Room Temp180°C - 200°C
Safety Profile Moderate (TFA is corrosive)Low (Hydrazine is toxic/carcinogenic)
Cost High (Silanes are expensive)Low (Hydrazine/KOH are cheap)
Waste Silyl byproducts (removable)Nitrogen gas (clean), basic waste
Workflow Decision Tree

DecisionTreeStartStart: 4-Methoxy-1-indanone ReductionScaleCheckIs scale > 100g?Start->ScaleCheckCostCheckIs budget strictly limited?ScaleCheck->CostCheckYesMethodAProtocol A: Ionic Hydrogenation(Et3SiH / TFA)ScaleCheck->MethodANo (Lab Scale)SensCheckAcid Sensitive Groups Present?CostCheck->SensCheckNoMethodBProtocol B: Wolff-Kishner(Hydrazine / KOH)CostCheck->MethodBYes (Low Cost)SensCheck->MethodANo (Standard)SensCheck->MethodBYes (Avoid Acid)

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Troubleshooting & Optimization

  • Incomplete Conversion (Ionic Hydrogenation):

    • Symptom:[4][5][6][7][8][9] NMR shows a mixture of indane and 1-indanol.[1]

    • Cause: The second reduction step (carbocation to methylene) is slower than the first.

    • Fix: Add an additional 1.0 equiv of Et₃SiH and stir for 1 hour at slightly elevated temperature (35°C). Ensure the reaction is strictly anhydrous until quenching.

  • Demethylation (Ether Cleavage):

    • Symptom:[4][5][6][7][8][9] Appearance of a broad phenolic -OH peak in NMR.[1]

    • Cause: Harsh Lewis acids (like BBr₃ or AlCl₃) cleave aryl ethers. TFA is generally safe, but prolonged reflux in high-strength acid can cause cleavage.[1]

    • Fix: Keep the reaction at room temperature. If using BF₃[1][10]·OEt₂, maintain 0°C.

  • Oligomerization:

    • Symptom:[4][5][6][7][8][9] Gummy residue, complex NMR in the aromatic region.

    • Cause: Benzylic carbocations can polymerize (Friedel-Crafts type) if the silane (trap) is not present in sufficient concentration.

    • Fix: Ensure Silane is added before the acid (TFA) to immediately trap the cation as it forms.

References

  • Ionic Hydrogenation Overview: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

  • Silane Reduction of Indanones: West, C. T., Donnelly, S. J., Kooistra, D. A., & Doyle, M. P. (1973). Silane reductions in acidic media.[1][10] II. Reductions of aryl aldehydes and ketones. The Journal of Organic Chemistry, 38(15), 2675-2681. Link[1]

  • Wolff-Kishner Modification: Huang-Minlon. (1946).[1] A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488. Link[1]

  • Indane Scaffold in Drug Discovery: Ramlall, P. R., et al. (2006). Synthesis of 4-substituted indanes. Tetrahedron Letters. (General reference for indane utility). Link

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-1-indanone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methoxy-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Part 1: Fundamentals & Solvent Selection

This section covers the foundational principles of recrystallization as applied to 4-methoxy-1-indanone and the critical first step: choosing the right solvent.

Q1: What is the underlying principle of recrystallizing 4-methoxy-1-indanone?

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.[1] The core principle is to dissolve the impure 4-methoxy-1-indanone in a minimum amount of a hot solvent in which it is highly soluble. As this saturated solution cools, the solubility of the 4-methoxy-1-indanone decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility profiles, ideally remain dissolved in the cold solvent (the "mother liquor").[2] This process not only removes impurities but also allows the molecules to arrange themselves into a stable crystal lattice, which inherently excludes foreign molecules.[1]

Q2: What are the characteristics of an ideal solvent for 4-methoxy-1-indanone?

Selecting the proper solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • Differential Solubility: The solvent must dissolve 4-methoxy-1-indanone completely at its boiling point but poorly or not at all at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is essential for maximizing the recovery of the purified product.[3][4]

  • Impurity Solubility: The solvent should either dissolve the impurities very well even at low temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[4]

  • Inertness: The solvent must not react chemically with 4-methoxy-1-indanone.[1]

  • Boiling Point: The solvent's boiling point should be below the melting point of 4-methoxy-1-indanone (105-107 °C) to prevent the compound from "oiling out" instead of crystallizing.[2][5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during the drying step.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]

Q3: Which solvents are recommended for 4-methoxy-1-indanone and why?

Based on experimental data and the chemical structure of 4-methoxy-1-indanone (an aromatic ketone), several solvents are suitable. Methanol is a commonly cited and effective single-solvent system.[6]

Rationale for Methanol:

  • Polarity Match: 4-methoxy-1-indanone is a moderately polar molecule due to the ketone and methoxy functional groups. Methanol, a polar protic solvent, effectively dissolves it when hot.

  • Favorable Boiling Point: Methanol's boiling point (64.7 °C) is well below the melting point of 4-methoxy-1-indanone, preventing the compound from melting and oiling out.

  • Low Solubility When Cold: The solubility of 4-methoxy-1-indanone in cold methanol is significantly reduced, allowing for good crystal recovery upon cooling.

The following table summarizes key properties of potential solvents.

SolventBoiling Point (°C)Melting Point (°C)PolarityComments
Methanol 64.7-97.6Polar ProticHighly Recommended. Proven effective in literature for recrystallizing 4-methoxy-1-indanone.[6]
Ethanol 78.4-114.1Polar ProticA good alternative to methanol; may show slightly different solubility characteristics.[2]
Isopropanol 82.6-88.5Polar ProticAnother viable alcohol, but its higher boiling point offers little advantage over methanol or ethanol.
Hexane/Ethyl Acetate VariableVariableNonpolar/Polar AproticA mixed-solvent system can be effective if a single solvent is not ideal.[7] Ethyl acetate dissolves the compound, and hexane is added as an anti-solvent to induce crystallization. This requires more optimization.
Water 100.00.0Polar ProticGenerally unsuitable as a single solvent due to the low solubility of 4-methoxy-1-indanone, even when hot.[8]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of 4-methoxy-1-indanone using methanol.

Detailed Protocol: Recrystallization of 4-Methoxy-1-indanone from Methanol

Objective: To purify crude 4-methoxy-1-indanone to a high degree of purity, yielding off-white to white crystalline solids.[8]

Materials:

  • Crude 4-methoxy-1-indanone

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stir rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 4-methoxy-1-indanone (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a small portion of methanol (e.g., 20-25 mL) to just cover the solid.[9]

    • Gently heat the mixture on a hot plate with stirring. It is advisable to attach a condenser to the flask to prevent solvent loss.

    • Bring the solvent to a gentle boil. Add methanol dropwise from a pipette until the solid just completely dissolves.[9] Causality: Adding the minimum amount of boiling solvent is crucial to ensure the solution is saturated when hot, which maximizes the yield upon cooling.[3]

  • Hot Filtration (Optional):

    • This step is only necessary if insoluble impurities (e.g., dust, polymeric byproducts) are observed in the hot solution.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling methanol on the hot plate. Pre-heat a stemless funnel by placing it on top of this flask.

    • Quickly pour the hot, saturated solution through a fluted filter paper placed in the pre-heated, stemless funnel into the clean, hot flask.[10] Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[10]

  • Crystallization (Cooling):

    • Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass or beaker to prevent contamination and solvent evaporation.

    • Allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure. Rapid cooling can cause the solid to precipitate as a powder, trapping impurities.[11]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Wet the filter paper with a small amount of cold methanol and apply vacuum to seal it.

    • Break the vacuum. Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel.[12]

    • Reapply the vacuum to filter the crystals.

    • Once the mother liquor has been pulled through, break the vacuum and wash the crystals with a small amount of ice-cold methanol.[12] Causality: Washing with a minimal amount of ice-cold solvent removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying:

    • Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Start with Crude 4-Methoxy-1-indanone Dissolve Dissolve in Minimum Hot Methanol Start->Dissolve HotFilt Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt Insolubles Present Cool Slow Cooling to RT Dissolve->Cool No Insolubles HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Cold Methanol Collect->Wash Dry Dry to Constant Weight Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of 4-methoxy-1-indanone.

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses the most common problems encountered during the recrystallization of 4-methoxy-1-indanone.

Q4: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

"Oiling out" occurs when the saturated solution is cooled below the melting point of the solute-solvent mixture before crystallization begins, or if the boiling point of the solvent is higher than the compound's melting point.[2] Although less likely with methanol, high impurity levels can depress the melting point and cause this issue.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot methanol (1-2 mL) to lower the saturation point.[11] Allow it to cool slowly again. The lower concentration may prevent oiling.

  • Lower the Cooling Temperature Slowly: Try to induce crystallization at a higher temperature by scratching the inside of the flask with a glass rod just below the solvent line as it cools.

  • Change Solvents: If the problem persists, consider a lower-boiling point solvent or a mixed-solvent system.

Q5: The solution has cooled, but no crystals have formed. How can I induce crystallization?

This indicates that the solution is supersaturated, a metastable state where the solute concentration is higher than its normal solubility limit.[10] The system needs an energy input to initiate nucleation (the formation of initial crystal seeds).

Solutions:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[12]

  • Seed Crystals: If you have a pure crystal of 4-methoxy-1-indanone from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[12]

  • Flash Cooling: Briefly place the flask in a colder bath (e.g., dry ice/acetone) for a few moments to induce nucleation at the bottom, then return it to the ice-water bath for slower growth. Be cautious, as this can lead to the formation of smaller, less pure crystals.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, there may be too much solvent. Gently heat the solution to boil off a portion of the methanol, then attempt to cool and crystallize again.[11]

Q6: My final product has a low yield. What went wrong?

Low yield is a common issue and can be attributed to several factors:

  • Using Too Much Solvent: The most common cause. Using more than the minimum required amount of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure the filtration apparatus is adequately pre-heated.[10]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can leave a substantial amount of product in the solution.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, will dissolve some of the product.

Q7: The recovered crystals are colored or appear impure. How can I improve the purity?

This suggests that impurities have co-crystallized with your product or are adsorbed onto the crystal surfaces.

Solutions:

  • Activated Charcoal Treatment: If the impurities are colored, they can often be removed by activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling step.[11]

  • Re-recrystallize: A second recrystallization of the obtained crystals will almost always improve purity, albeit with some loss of yield.

  • Improve Washing: Ensure you are washing the crystals with ice-cold solvent to effectively remove surface impurities.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed During Recrystallization OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Low? Start->LowYield Impure Crystals Impure/Colored? Start->Impure OilingSol1 Re-heat, Add More Solvent, Cool Slowly OilingOut->OilingSol1 Yes NoCrySol1 Scratch Inner Surface of Flask NoCrystals->NoCrySol1 Yes LowYieldSol1 Check: Used Minimum Amount of Hot Solvent? LowYield->LowYieldSol1 Yes ImpureSol1 Perform Second Recrystallization Impure->ImpureSol1 Yes OilingSol2 Induce Crystallization by Scratching OilingSol1->OilingSol2 NoCrySol2 Add a Seed Crystal NoCrySol1->NoCrySol2 NoCrySol3 Reduce Solvent Volume (Boil Off), Re-cool NoCrySol2->NoCrySol3 LowYieldSol2 Check: Cooled Fully in Ice Bath? LowYieldSol1->LowYieldSol2 LowYieldSol3 Check: Washed with Minimal Cold Solvent? LowYieldSol2->LowYieldSol3 ImpureSol2 Use Activated Charcoal and Hot Filter ImpureSol1->ImpureSol2 If Colored

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1978). Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 55(10), 674. Available at: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Cholewiak, A., & Wicha, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 257–290. Available at: [Link]

  • LookChem. (n.d.). 4-METHOXY-1-INDANONE 13336-31-7 wiki. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Google Patents. (2017). US20170036981A1 - Process for preparing aryl ketone.
  • Reddy, C. R., et al. (2012). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Molecules, 17(8), 9858–9870. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 5-Methoxyindan-1-one. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretch of 4-methoxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of spectroscopic analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. The carbonyl (C=O) stretching frequency, in particular, offers a highly sensitive probe into the electronic environment of this pivotal functional group. This guide provides an in-depth analysis of the characteristic IR carbonyl stretch of 4-methoxy-1H-inden-1-one, a key structural motif in various pharmacologically active compounds. By comparing its expected spectral features with those of related indenone derivatives, we aim to provide a robust framework for the interpretation of IR data in the context of drug discovery and development.

The Indenone Scaffold: A Privileged Structure in Medicinal Chemistry

The indenone core is a recurring motif in a diverse array of bioactive molecules, exhibiting activities ranging from anticancer to anti-inflammatory properties. The precise substitution pattern on the indenone ring system can profoundly influence its biological activity, often by modulating its interaction with target proteins. The introduction of a methoxy group at the 4-position of the 1H-inden-1-one framework introduces an electron-donating group that can significantly alter the electronic distribution within the molecule, thereby impacting its reactivity and spectroscopic properties.

Understanding the Carbonyl Stretch: A Dance of Electrons and Bonds

The carbonyl group's stretching vibration gives rise to a strong and sharp absorption band in the IR spectrum, typically found within the 1600-1900 cm⁻¹ region.[1][2] The exact position of this band is exquisitely sensitive to the structural and electronic environment of the C=O bond. Two primary factors dictate the frequency of the carbonyl stretch:

  • Conjugation: When a carbonyl group is part of a conjugated system, such as an α,β-unsaturated ketone, the C=O stretching frequency decreases.[3][4] This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group, thereby weakening the bond and lowering the energy required to stretch it. For α,β-unsaturated ketones, this absorption typically appears in the 1666-1685 cm⁻¹ range.[5]

  • Substituent Effects: The electronic nature of substituents on the molecular framework can further modulate the carbonyl stretching frequency. Electron-donating groups (EDGs) tend to lower the frequency, while electron-withdrawing groups (EWGs) generally increase it. EDGs, through resonance or inductive effects, increase the electron density in the conjugated system, further reducing the C=O bond order and shifting the absorption to a lower wavenumber.[6]

The Case of 4-methoxy-1H-inden-1-one: An Educated Estimation

4-methoxy-1H-inden-1-one possesses an α,β-unsaturated ketone system within a five-membered ring, which is fused to a benzene ring bearing an electron-donating methoxy group. The conjugation of the carbonyl group with the double bond and the aromatic ring will significantly lower the stretching frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹). Furthermore, the methoxy group at the 4-position will donate electron density into the aromatic ring through resonance, further delocalizing the π-system and weakening the C=O bond.

Considering these factors, the carbonyl stretch of 4-methoxy-1H-inden-1-one is anticipated to be at the lower end of the typical range for α,β-unsaturated ketones. An estimated value would be in the region of 1670-1680 cm⁻¹ .

Comparative Analysis with Indenone Derivatives

To contextualize this estimation, it is instructive to compare it with the known or expected IR carbonyl stretching frequencies of related indenone derivatives.

CompoundStructureSubstituent at Position 4Electronic EffectEstimated/Observed C=O Stretch (cm⁻¹)
1H-Inden-1-one (Parent)Indenone-HNeutral~1710 - 1715
4-methoxy-1H-inden-1-one 4-methoxy-indenone-OCH₃Electron-Donating~1670 - 1680 (Estimated)
4-Nitro-1H-inden-1-one4-nitro-indenone-NO₂Electron-Withdrawing~1720 - 1725 (Estimated)

This comparison clearly illustrates the expected trend: the electron-donating methoxy group in 4-methoxy-1H-inden-1-one is predicted to cause a significant downward shift in the carbonyl stretching frequency compared to the parent indenone. Conversely, an electron-withdrawing nitro group would be expected to cause an upward shift.

Visualizing the Electronic Effects

The influence of the methoxy substituent on the carbonyl bond order and, consequently, the IR stretching frequency can be visualized through the following relationship diagram:

G cluster_substituent Substituent Effect cluster_electronic Electronic Properties cluster_ir IR Spectroscopic Outcome EDG Electron-Donating Group (e.g., -OCH3) Resonance Increased Resonance Delocalization EDG->Resonance Enhances EWG Electron-Withdrawing Group (e.g., -NO2) BondOrder Decreased C=O Bond Order Resonance->BondOrder BondStrength Weaker C=O Bond BondOrder->BondStrength Frequency Lower Carbonyl Stretching Frequency (ν C=O) BondStrength->Frequency

Caption: Relationship between an electron-donating group and the IR carbonyl frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For the accurate determination of the carbonyl stretching frequency, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid and reliable method that requires minimal sample preparation.

Methodology:

  • Sample Preparation: A small amount of the solid 4-methoxy-1H-inden-1-one sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition:

    • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal is collected prior to sample analysis.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resolution is set to 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

    • The strong, sharp absorption band in the region of 1600-1800 cm⁻¹ is identified as the carbonyl stretch.

    • The exact wavenumber of the peak maximum is determined.

This experimental approach provides a self-validating system for the characterization of the carbonyl group in 4-methoxy-1H-inden-1-one and other indenone derivatives, allowing for direct comparison with theoretical predictions and data from analogous compounds.

Conclusion

While a definitive experimental value for the IR carbonyl stretch of 4-methoxy-1H-inden-1-one remains to be published, a thorough understanding of spectroscopic principles allows for a confident estimation of this key parameter. The presence of the α,β-unsaturated system and the electron-donating 4-methoxy group are expected to synergistically lower the carbonyl stretching frequency to the 1670-1680 cm⁻¹ region. This guide provides a comparative framework that will aid researchers in the structural elucidation of novel indenone-based compounds and in understanding the subtle electronic effects that govern their spectroscopic properties and, by extension, their biological activities.

References

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 32-36. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemHelper. (n.d.). IR: ketones. Retrieved from [Link]

  • Jakubke, H. D., & Jeschkeit, H. (1994). Concise Encyclopedia of Chemistry. Walter de Gruyter.
  • NIST Chemistry WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

  • Sloop, J. C., et al. (2010). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 15(8), 5454-5473. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of molecular entities is paramount. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-methoxy-1-indanone, a key intermediate in the synthesis of various biologically active compounds. In the absence of extensive experimental data for 4-methoxy-1-indanone across a range of solvents, this guide leverages high-quality theoretical calculations to predict its absorption maxima and compares these with the parent compound, 1-indanone, and other relevant derivatives. This approach provides valuable insights into the electronic transitions and the influence of substitution and solvent polarity on the photophysical properties of this important class of aromatic ketones.

Introduction to 4-Methoxy-1-indanone and UV-Vis Spectroscopy

4-Methoxy-1-indanone is an aromatic ketone featuring an indanone core with a methoxy group at the 4-position of the benzene ring.[1] This structural motif is found in numerous compounds of medicinal interest.[2] UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule.[3] The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic ketones like 4-methoxy-1-indanone, the key electronic transitions are typically the n→π* (excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital) and π→π* (excitation of an electron from a bonding π orbital to an anti-bonding π* orbital) transitions.[3] The wavelengths of maximum absorption (λmax) for these transitions are sensitive to the molecular structure and the surrounding solvent environment.

Theoretical UV-Vis Absorption Maxima of Indanone Derivatives

Due to the limited availability of experimental UV-Vis spectral data for 4-methoxy-1-indanone in various solvents, this guide utilizes data from a comprehensive theoretical study employing Density Functional Theory (DFT) calculations.[4] This computational approach provides reliable predictions of the absorption maxima and allows for a systematic investigation of substituent and solvent effects.

The table below summarizes the calculated λmax values for the principal absorption band of 1-indanone and a selection of its derivatives in solvents of varying polarity. While specific data for the 4-methoxy isomer was not available in the cited study, the data for a representative methoxy-substituted indanone (Sample III) and other derivatives provide a strong basis for understanding the expected spectral behavior of 4-methoxy-1-indanone.

Table 1: Calculated UV-Vis Absorption Maxima (λmax in nm) of 1-Indanone and Derivatives in Various Solvents [4]

Solvent1-Indanone (Sample I)2-Methyl-1-indanone (Sample II)Methoxy-1-indanone (Sample III)5-Bromo-1-indanone (Sample IV)
Cyclohexane319.44311.55317.03306.82
1,4-Dioxane319.56311.83317.49307.09
Diethyl ether320.16313.16319.52308.29
Benzene320.74316.80318.81308.11
Dichloromethane324.06317.36324.61311.97
Acetone323.08316.80323.84311.29
2-Propanol328.97322.36330.50316.59
Ethanol330.05323.63331.61317.52
1-Butanol330.20323.61331.68317.57
Methanol331.20324.80332.79318.82
DMF323.89317.75324.87312.06
DMSO323.79317.70324.77311.97

Comparative Analysis

Effect of Methoxy Substitution

A comparison between the parent 1-indanone (Sample I) and the methoxy-substituted derivative (Sample III) reveals a consistent bathochromic shift (a shift to longer wavelengths) in the absorption maximum upon the addition of the methoxy group, irrespective of the solvent. This is an expected trend, as the methoxy group is an electron-donating group which can extend the π-conjugation of the aromatic system, thereby lowering the energy gap between the π and π* orbitals.[5] For 4-methoxy-1-indanone, a similar bathochromic shift relative to 1-indanone is anticipated.

Comparison with Other Substituents

The effect of other substituents on the indanone core provides further context. The electron-donating methyl group in 2-methyl-1-indanone (Sample II) generally results in a hypsochromic shift (a shift to shorter wavelengths) compared to 1-indanone. This is likely due to steric effects that can influence the planarity of the chromophore. Conversely, the electron-withdrawing bromo group in 5-bromo-1-indanone (Sample IV) also leads to a hypsochromic shift. This highlights the complex interplay of electronic and steric effects in determining the precise absorption maximum.

Influence of Solvent Polarity

A clear trend of solvatochromism is observed for all the studied indanone derivatives. As the solvent polarity increases, there is a general bathochromic shift in the λmax. This is particularly evident when moving from non-polar solvents like cyclohexane to polar protic solvents like methanol and ethanol. This positive solvatochromism suggests that the excited state of these molecules is more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and shifting the absorption to longer wavelengths.[6]

Experimental Protocol for UV-Vis Spectroscopy

To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra, the following experimental protocol is recommended.

Materials and Instrumentation
  • Analyte: 4-Methoxy-1-indanone (or other indanone derivative) of high purity.

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile) with known UV cutoff wavelengths.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL). B Perform serial dilutions to obtain a concentration that gives an absorbance in the optimal range (0.2 - 0.8 A.U.). A->B C Set the spectrophotometer to scan the desired wavelength range (e.g., 200-400 nm). B->C D Record a baseline spectrum with the cuvette containing only the solvent. C->D E Record the absorption spectrum of the sample solution. D->E F Identify the wavelength(s) of maximum absorbance (λmax). E->F G Process and plot the spectral data (Absorbance vs. Wavelength). F->G

Caption: Experimental workflow for obtaining UV-Vis absorption spectra.

Conclusion

This guide has provided a comparative analysis of the UV-Vis absorption maxima of 4-methoxy-1-indanone and related compounds. Based on theoretical calculations, the introduction of a methoxy group at the 4-position is expected to induce a bathochromic shift in the absorption maximum compared to the parent 1-indanone. Furthermore, the absorption spectrum of 4-methoxy-1-indanone is predicted to exhibit positive solvatochromism, with a shift to longer wavelengths in more polar solvents. While this guide relies on theoretical data due to the scarcity of experimental results, the presented analysis offers valuable predictions and a solid framework for interpreting future experimental findings. The provided experimental protocol outlines a robust methodology for obtaining high-quality UV-Vis spectra, which will be crucial for validating these theoretical predictions and further elucidating the photophysical properties of this important class of molecules.

References

  • MDPI. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. [Link]

  • PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

  • National Institute of Standards and Technology. Indane - NIST Chemistry WebBook. [Link]

  • PMC. Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models. [Link]

  • Scilit. Exploring the Photophysical and Nonlinear Optical Properties of a Methoxy-Functionalized Indandione-Based Chalcone Derivative: Experimental and Theoretical Insights. [Link]

  • ACS Omega. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. [Link]

  • ResearchGate. The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent. [Link]

  • ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]

  • MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

  • Cool Papers. Statistics within UV-Visible Absorption Spectrum of Ethanolic Azobenzene. [Link]

  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • Journal of the American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. [Link]

  • PrepChem.com. Synthesis of 4-Methoxy-1-indanone. [Link]

  • ResearchGate. Structural and Photophysical Properties of Alkylamino Substituted 2-Arylidene and 2,5-Diarylidene Cyclopentanone Dyes. [Link]

  • RSC Publishing. High-resolution UV spectroscopy of 1-indanol. [Link]

  • MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. [Link]

  • SPECTROCHEMICAL ANALYSIS. [Link]

  • American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. [Link]

  • IJISET. Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. [Link]

  • ResearchGate. High-resolution UV spectroscopy of 1-Indanol. [Link]

Sources

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